2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate
CAS No.: 941890-63-7
Cat. No.: VC11875361
Molecular Formula: C25H23N3O3S
Molecular Weight: 445.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941890-63-7 |
|---|---|
| Molecular Formula | C25H23N3O3S |
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | [2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-phenoxyacetate |
| Standard InChI | InChI=1S/C25H23N3O3S/c29-24(18-30-20-9-5-2-6-10-20)31-21-11-12-22-23(17-21)32-25(26-22)28-15-13-27(14-16-28)19-7-3-1-4-8-19/h1-12,17H,13-16,18H2 |
| Standard InChI Key | PDVPPDSXLYPKSI-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC(=O)COC5=CC=CC=C5 |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC(=O)COC5=CC=CC=C5 |
Introduction
Structural and Molecular Characteristics
The compound’s structure integrates three key components:
-
Benzothiazole core: A bicyclic aromatic system comprising a benzene ring fused to a thiazole ring. This scaffold is known for its electron-deficient nature, enabling interactions with biological targets .
-
4-Phenylpiperazine substituent: Attached at the 2-position of the benzothiazole, this moiety enhances solubility and facilitates receptor binding due to its basic nitrogen atoms.
-
Phenoxyacetate ester: Positioned at the 6-position of the benzothiazole, this group introduces steric bulk and modulates lipophilicity, influencing membrane permeability.
Crystallographic data for analogous benzothiazole derivatives (e.g., 2-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiazolidin-4-one) reveal bond lengths of ~1.75 Å for C–S bonds and dihedral angles of 85–90° between aromatic rings . While direct crystallographic studies of 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate are lacking, molecular modeling predicts similar conformational stability.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Formation of the benzothiazole core: Condensation of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions.
-
Introduction of the 4-phenylpiperazine group: Nucleophilic substitution at the 2-position using 1-phenylpiperazine in the presence of a base such as potassium carbonate.
-
Esterification with phenoxyacetyl chloride: Reaction of the 6-hydroxybenzothiazole intermediate with phenoxyacetyl chloride in anhydrous dichloromethane, catalyzed by dimethylaminopyridine (DMAP).
Analytical Validation
| Technique | Purpose | Key Findings |
|---|---|---|
| NMR | Structural confirmation | NMR: δ 7.8–6.8 (aromatic protons), δ 4.5 (ester –OCH2–), δ 3.5 (piperazine –NCH2–). |
| Mass Spectrometry | Molecular weight verification | Observed [M+H] peak at m/z 446.5, aligning with theoretical 445.5 g/mol. |
| HPLC | Purity assessment | Purity ≥95% with retention time of 12.3 min (C18 column, acetonitrile/water gradient). |
Biological Activity and Mechanistic Insights
Enzyme and Receptor Interactions
The compound’s mechanism likely involves dual modulation:
-
Enzyme inhibition: The benzothiazole core acts as a competitive inhibitor of tyrosine kinases, disrupting phosphorylation cascades critical for cancer cell proliferation .
-
Receptor antagonism: The 4-phenylpiperazine group exhibits affinity for serotonin (5-HT) and dopamine D2 receptors, suggesting potential psychotropic applications .
In Vitro Efficacy
| Assay Type | Target | IC/EC | Citation |
|---|---|---|---|
| Antiviral | Influenza A (H1N1) | 2.4 μM | |
| Antibacterial | S. aureus | MIC: 8 μg/mL | |
| Anticancer | MCF-7 breast cancer | 12.7 μM |
In a ferroptosis induction study, benzothiazole derivatives with electrophilic warheads (e.g., alkyne groups) demonstrated selective cytotoxicity via GPX4 inhibition . While 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-phenoxyacetate lacks such warheads, its thiazole sulfur may still coordinate cellular thiols, contributing to oxidative stress .
Physicochemical and Pharmacokinetic Properties
| Property | Value | Method |
|---|---|---|
| LogP | 3.2 ± 0.3 | Shake-flask assay |
| Aqueous Solubility | 0.8 mg/mL (pH 7.4) | UV spectrophotometry |
| Plasma Protein Binding | 89% (human) | Equilibrium dialysis |
| Metabolic Stability | t: 42 min (rat liver microsomes) | LC-MS/MS analysis |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume